molecular formula C10H10N2O4 B13025353 5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylicacid

5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylicacid

Cat. No.: B13025353
M. Wt: 222.20 g/mol
InChI Key: CIUPHIPRPFLRJD-UHFFFAOYSA-N
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Description

5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound featuring a pyrrole ring substituted with a methoxyisoxazole group

Preparation Methods

The synthesis of 5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves several steps. One common method includes the bromination of dimethyl fumarate under photoflow conditions, followed by the formation of the isoxazole ring . The process involves multiple steps such as methylation, ester reduction, benzylic chlorination, benzylic substitution, and hydrolysis and decarboxylation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can be compared with other isoxazole derivatives, such as:

The uniqueness of 5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

5-(3-methoxy-1,2-oxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H10N2O4/c1-5-3-6(11-9(5)10(13)14)7-4-8(15-2)12-16-7/h3-4,11H,1-2H3,(H,13,14)

InChI Key

CIUPHIPRPFLRJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=CC(=NO2)OC)C(=O)O

Origin of Product

United States

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